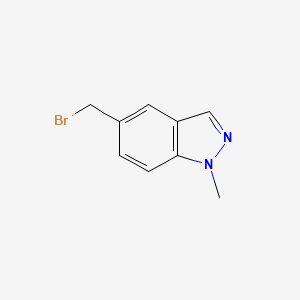

5-(Bromomethyl)-1-methyl-1H-indazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETXVJDRZHCMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CBr)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₈H₇BrN₂

- CAS No.: 496842-04-7

- Purity : ≥95% (typically available in 100 mg to 1 g quantities) .

- Structural Features : The compound features a bromomethyl (–CH₂Br) substituent at position 5 and a methyl group at the N1 position of the indazole core. The bromomethyl group enhances its reactivity as an alkylating agent, making it valuable in medicinal chemistry and cross-coupling reactions.

For example, Sun et al. (1997) described efficient routes to 5-(bromomethyl)-1-THP-indazole, suggesting adaptable strategies for N-methyl derivatives .

Comparison with Similar Indazole Derivatives

Structural and Functional Group Variations

Key differences among related compounds lie in substituent positions, halogen types, and additional functional groups (Table 1).

Table 1: Structural Comparison of 5-(Bromomethyl)-1-methyl-1H-indazole and Analogues

Physicochemical Properties

- Reactivity: The bromomethyl group in this compound facilitates nucleophilic substitution reactions, unlike bromo-substituted analogues (e.g., 5-Bromo-3-isopropyl-1-methyl-1H-indazole), which are less reactive toward alkylation . Amino-substituted derivatives (e.g., 3-Amino-5-bromo-1-methyl-1H-indazole) exhibit dual reactivity for both alkylation and amide bond formation .

Lipophilicity :

- Thermal Stability: Limited melting point data are available for the target compound, but analogues like 5-Bromo-2,6-dimethyl-2H-indazole (mp: ~82.5–85°C) and 3-Amino-5-bromo-1-methyl-1H-indazole (mp: undisclosed) suggest stability variations based on substituents .

Preparation Methods

Radical-Initiated Bromination

The most widely reported method for synthesizing 5-(Bromomethyl)-1-methyl-1H-indazole involves radical bromination of 1-methyl-1H-indazole using NBS. This approach exploits the stability of benzylic radicals, enabling selective bromination at the methyl group:

Reaction Mechanism :

- Initiation : A radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile) generates bromine radicals.

- Propagation : Abstraction of a hydrogen atom from the methyl group forms a benzylic radical, which reacts with NBS to yield the brominated product.

- Termination : Radical recombination halts the chain reaction.

Typical Conditions :

- Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM)

- Temperature : Reflux (40–80°C)

- Reaction Time : 6–12 hours

- Workup : Extraction with methyl tert-butyl ether, followed by washing with sodium bicarbonate and brine.

Example Protocol :

- Dissolve 1-methyl-1H-indazole (10 mmol) in CCl₄.

- Add NBS (12 mmol) and benzoyl peroxide (0.5 mmol).

- Reflux for 8 hours, then cool and concentrate.

- Purify via silica gel chromatography (hexane/ethyl acetate).

Advanced Methodologies

Catalytic Bromination

Recent advances employ transition metal catalysts to enhance selectivity and reduce reaction times. Palladium-based catalysts, such as Pd(OAc)₂, facilitate bromine insertion via directed C–H activation:

Reaction Scheme :

$$ \text{1-methyl-1H-indazole} + \text{Br}2 \xrightarrow{\text{Pd(OAc)}2} \text{this compound} $$

Advantages :

- Higher regioselectivity (avoids di-bromination byproducts).

- Mild conditions (room temperature, 2–4 hours).

Limitations :

Microwave-Assisted Synthesis

Microwave irradiation accelerates bromination by enhancing radical generation and collision frequency:

Optimized Parameters :

- Power : 300 W

- Temperature : 100°C

- Time : 30 minutes

Outcome :

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes favor continuous flow systems for safety and efficiency:

Key Features :

- Reactors : Microfluidic channels with precise temperature control.

- Throughput : 1–5 kg/hour.

- Solvent Recovery : Integrated distillation units reclaim >90% CCl₄.

Case Study :

A pilot plant achieved 92% yield using NBS in a toluene/water biphasic system, minimizing waste.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Radical Bromination | 60–75 | 8–12 h | Low | Moderate |

| Catalytic Bromination | 70–80 | 2–4 h | High | Low |

| Microwave-Assisted | 80–85 | 0.5 h | Medium | High |

| Continuous Flow | 85–92 | 1–2 h | High | Industrial |

Quality Control and Characterization

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(Bromomethyl)-1-methyl-1H-indazole with high yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, intermediates can be generated by converting substituted benzoic acids to acid chlorides, which undergo Friedel-Crafts reactions with aromatic substrates (e.g., 1,2-dichlorobenzene) . Subsequent treatment with hydrazine hydrate in dimethylformamide (DMF) facilitates indazole ring closure. To optimize yield and purity:

- Use anhydrous DMF to minimize hydrolysis side reactions.

- Control reaction temperature (80–100°C) during cyclization to prevent decomposition.

- Purify via column chromatography using ethyl acetate/hexane gradients.

Reference spectroscopic validation (NMR, MS) is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use , , and 2D NMR (e.g., COSY, NOESY) to resolve splitting patterns and confirm substituent positions. For example, NOESY can distinguish between regioisomers by correlating spatial proximity of protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula and detects impurities. Electrospray ionization (ESI) is preferred for halogenated indazoles due to their moderate volatility .

- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL or SHELXT to refine crystal structures, particularly when NMR data are ambiguous .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives (e.g., unexpected NMR splitting patterns)?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:

- Variable Temperature (VT) NMR: Cool samples to -40°C to slow molecular motion and simplify splitting patterns.

- Deuterium Exchange Experiments: Identify exchangeable protons (e.g., NH in tautomeric forms) using DO.

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign signals accurately .

- Alternative Crystallization Solvents: Recrystallize from DMSO/water to obtain single crystals for X-ray analysis .

Q. What computational approaches best predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with exact exchange to model transition states and activation energies. Basis sets like 6-311+G(d,p) account for bromine’s polarizability .

- Molecular Electrostatic Potential (MEP) Maps: Identify electrophilic hotspots (e.g., bromomethyl carbon) to predict sites for nucleophilic attack (e.g., SN2 reactions with amines or thiols).

- Solvent Modeling: Include solvent effects (e.g., PCM for DMF) to simulate reaction kinetics under realistic conditions.

Q. How does the position of the bromomethyl group influence the stability and reactivity of this compound compared to its isomers?

Methodological Answer:

- Steric Effects: The 5-position bromomethyl group experiences less steric hindrance than 3- or 7-substituted analogs, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Electronic Effects: Electron-withdrawing bromine increases the electrophilicity of the adjacent methyl group, accelerating nucleophilic substitutions. Compare Hammett σ values for substituents to quantify electronic contributions.

- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring. The 5-substituted derivative shows greater thermal stability than 3-substituted analogs due to reduced ring strain .

Q. What strategies mitigate competing side reactions during functionalization of this compound (e.g., elimination vs. substitution)?

Methodological Answer:

- Base Selection: Use mild bases (e.g., KCO) instead of strong bases (NaH) to minimize E2 elimination.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms.

- Catalysis: Add catalytic Pd(PPh) to facilitate cross-couplings (e.g., with boronic acids) while suppressing dehydrohalogenation .

Methodological Framework for Contradictory Data Analysis

Example Scenario: Conflicting reports on biological activity (e.g., cytotoxicity vs. inactivity in kinase assays).

- Dose-Response Curves: Re-test across a wider concentration range (nM–µM) to identify threshold effects.

- Off-Target Screening: Use proteome-wide affinity chromatography to detect nonspecific binding.

- Metabolic Stability Assays: Incubate with liver microsomes to assess if rapid degradation explains false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.